molecular formula C24H24N2O5S B6561032 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide CAS No. 946335-05-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide

Cat. No. B6561032
CAS RN: 946335-05-3
M. Wt: 452.5 g/mol
InChI Key: IUKYXGYOMFAOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide is a derivative of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ). BSTHQ derivatives have been described as antimicrobial agents active against gram-positive and gram-negative pathogens .


Molecular Structure Analysis

The molecular structure of BSTHQ derivatives has been studied using molecular modelling methods . These studies are crucial in identifying potential biological targets and guiding structure-based design efforts for further BSTHQ derivatives.

Scientific Research Applications

Enhancement of Proline Content in Response to Excess Cadmium

N-Benzenesulfonyl amino acid esters, which include the compound , have been found to enhance the proline content of soybeans in response to excess cadmium . This is similar to the plant hormone abscisic acid . This suggests that these compounds could be used to help plants cope with heavy metal stress.

Pharmacological and Biological Activity

N-Benzenesulfonyl amino acid esters are known for their pharmacological and biological activity . They have been found to have antiviral , anticancer , anti-inflammatory , antimicrobial , and antithrombin properties .

Activation of Abscisic Acid (ABA) Receptors

N-Benzenesulfonyl amino acid ester derivatives can act as a pyrabactin mimic, which could activate abscisic acid (ABA) receptors and induce the corresponding response . This suggests potential applications in plant biology and agriculture.

Antibacterial Activity

Two N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . The study found that these compounds showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .

Reactive Species Generation

The N-benzenesulfonyl derivatives of heterocycles were found to generate reactive species . This property could be harnessed for various applications, including the development of new antimicrobials .

Synthetic Blocks

N-Benzenesulfonyl amino acid esters are important synthetic blocks . They can be used in the synthesis of other complex molecules, potentially expanding the range of compounds that can be produced.

Future Directions

The development of new antibiotics with activity towards a broad spectrum of bacteria, including multiresistant strains, is a very important topic for global public health. Based on the presented results, further structure-aided design efforts towards the obtaining of novel BSTHQ derivatives are envisioned .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-13-10-18(16-23(22)31-2)24(27)25-19-11-12-21-17(15-19)7-6-14-26(21)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYXGYOMFAOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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